(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: is a chemical compound with the molecular formula C10H19N3O
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-aminoazetidine with 1-methylpiperidin-3-carboxylic acid under specific reaction conditions such as heating and the use of coupling agents like DCC (Dicyclohexylcarbodiimide) .
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines .
Common Reagents and Conditions:
Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in polar aprotic solvents, amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids , ketones , or alcohols .
Reduction: Alcohols or amines .
Substitution: Alkylated derivatives or amino derivatives .
Scientific Research Applications
(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its therapeutic potential, particularly in the treatment of diseases such as non-small cell lung cancer (NSCLC) .
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, in the treatment of NSCLC, it acts as a tyrosine kinase inhibitor (TKI) , blocking the activity of the epidermal growth factor receptor (EGFR) , which is involved in the proliferation of cancer cells.
Comparison with Similar Compounds
AZD-9291
Erlotinib
Afatinib
Gefitinib
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Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-4-2-3-8(5-12)10(14)13-6-9(11)7-13/h8-9H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGJRXBVFDFAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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